N-(3-Nitrobenzyl)oxetan-3-amine
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Overview
Description
N-(3-Nitrobenzyl)oxetan-3-amine is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . It features a four-membered oxetane ring, which is known for its unique chemical properties and reactivity. The compound also contains a nitrobenzyl group, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitrobenzyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the nitrobenzyl group. One common method is the intramolecular cyclization of appropriate precursors. For example, oxetanes can be synthesized through intramolecular etherification or epoxide ring-opening followed by ring-closing reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the cyclization and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions
N-(3-Nitrobenzyl)oxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Peroxy acids such as peroxytrifluoroacetic acid can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(3-Nitrobenzyl)oxetan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-Nitrobenzyl)oxetan-3-amine involves its interaction with molecular targets through its functional groups. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, leading to different biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
3-Nitrooxetane: Similar in structure but lacks the benzyl group.
3,3-Dinitrooxetane: Contains two nitro groups, leading to different reactivity.
3-Aminooxetane: Contains an amino group instead of a nitro group.
Uniqueness
N-(3-Nitrobenzyl)oxetan-3-amine is unique due to the presence of both the nitrobenzyl group and the oxetane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-[(3-nitrophenyl)methyl]oxetan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-12(14)10-3-1-2-8(4-10)5-11-9-6-15-7-9/h1-4,9,11H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVXUNHUNFPPQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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